molecular formula C13H9F4N3O B11473465 1-(3-Fluorophenyl)-4-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one

1-(3-Fluorophenyl)-4-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B11473465
M. Wt: 299.22 g/mol
InChI Key: WOLTZKRZJIBSEX-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-4-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a pyrazolo[3,4-b]pyridine core, which is known for its biological activity and potential therapeutic applications. The presence of fluorine atoms in its structure enhances its chemical stability and bioavailability, making it a valuable candidate for drug development and other industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorophenyl)-4-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable hydrazine derivative with an appropriate β-diketone or β-ketoester to form the pyrazole ring.

    Introduction of the Pyridine Ring: The pyrazole intermediate is then subjected to a condensation reaction with a pyridine derivative, often under acidic or basic conditions, to form the pyrazolo[3,4-b]pyridine core.

Industrial Production Methods

For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This often involves:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Employing catalysts to improve reaction rates and selectivity.

    Purification: Implementing advanced purification techniques such as crystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)-4-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LAH) can modify the compound’s functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as amines or ethers.

Scientific Research Applications

1-(3-Fluorophenyl)-4-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in the treatment of neurological disorders and inflammatory diseases.

    Industry: Utilized in the development of agrochemicals and materials science for its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-4-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Fluorophenyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-one
  • 1-(3-Fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Comparison

Compared to similar compounds, 1-(3-Fluorophenyl)-4-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is unique due to its specific substitution pattern, which enhances its chemical stability and biological activity. The presence of both fluorine and trifluoromethyl groups contributes to its distinct physicochemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H9F4N3O

Molecular Weight

299.22 g/mol

IUPAC Name

1-(3-fluorophenyl)-4-(trifluoromethyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C13H9F4N3O/c14-7-2-1-3-8(4-7)20-12-9(6-18-20)10(13(15,16)17)5-11(21)19-12/h1-4,6,10H,5H2,(H,19,21)

InChI Key

WOLTZKRZJIBSEX-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(NC1=O)N(N=C2)C3=CC(=CC=C3)F)C(F)(F)F

Origin of Product

United States

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